1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features two 2-methylphenylsulfanyl groups attached to a benzimidazole core, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of 2-methylphenylthiol with a suitable benzimidazole precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-one: Similar structure but with different substituents.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one stands out due to its specific substitution pattern, which can impart unique chemical and biological properties. Its dual sulfanyl groups and benzimidazole core make it a versatile compound for various research and industrial applications.
Properties
CAS No. |
26914-51-2 |
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Molecular Formula |
C21H18N2OS2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,3-bis[(2-methylphenyl)sulfanyl]benzimidazol-2-one |
InChI |
InChI=1S/C21H18N2OS2/c1-15-9-3-7-13-19(15)25-22-17-11-5-6-12-18(17)23(21(22)24)26-20-14-8-4-10-16(20)2/h3-14H,1-2H3 |
InChI Key |
FKZVQAMASQJHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SN2C3=CC=CC=C3N(C2=O)SC4=CC=CC=C4C |
Origin of Product |
United States |
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